molecular formula C29H57N7O6S B14228501 L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine CAS No. 823233-51-8

L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine

Cat. No.: B14228501
CAS No.: 823233-51-8
M. Wt: 631.9 g/mol
InChI Key: FOVNYYKFGGJIEZ-LQDRYOBXSA-N
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Description

L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine is a peptide composed of five amino acids: methionine, lysine, isoleucine, lysine, and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation of methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The specific amino acid sequence and structure of the peptide determine its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-lysyl-L-isoleucyl-L-lysyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other peptides may not be as effective.

Properties

CAS No.

823233-51-8

Molecular Formula

C29H57N7O6S

Molecular Weight

631.9 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C29H57N7O6S/c1-6-18(3)23(35-26(38)21(12-8-10-15-30)33-25(37)20(32)14-17-43-5)28(40)34-22(13-9-11-16-31)27(39)36-24(29(41)42)19(4)7-2/h18-24H,6-17,30-32H2,1-5H3,(H,33,37)(H,34,40)(H,35,38)(H,36,39)(H,41,42)/t18-,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

FOVNYYKFGGJIEZ-LQDRYOBXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)N

Origin of Product

United States

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